molecular formula C9H11F B1592368 1-Fluoro-3-propylbenzene CAS No. 28593-12-6

1-Fluoro-3-propylbenzene

Cat. No.: B1592368
CAS No.: 28593-12-6
M. Wt: 138.18 g/mol
InChI Key: FBGSJNNMMKJKGE-UHFFFAOYSA-N
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Description

1-Fluoro-3-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a propyl group is substituted at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes substitution reactions at positions activated by the substituents. The fluorine atom (a meta-director) and the propyl group (an ortho/para-director) compete, leading to regioselectivity influenced by their electronic and steric effects.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsMajor Product(s)Regioselectivity
Nitration HNO₃, H₂SO₄ (0–5°C)1-Fluoro-3-propyl-4-nitrobenzeneMeta to F, para to C₃H₇
Sulfonation SO₃, H₂SO₄ (reflux)1-Fluoro-3-propyl-4-sulfonic acidMeta to F, para to C₃H₇
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ (25°C)1-Fluoro-3-propyl-4-bromobenzeneMeta to F, para to C₃H₇
Friedel-Crafts RCOCl/AlCl₃ (non-protic solvent)Limited reactivity due to FMinimal substitution

Mechanistic Insights :

  • Electrophile Generation : Polarizing agents (e.g., H₂SO₄ for nitration) activate reagents to form electrophiles (NO₂⁺, SO₃H⁺).

  • Arenium Ion Formation : The electrophile attacks the benzene ring, forming a resonance-stabilized arenium ion intermediate. Steric hindrance from the propyl group favors substitution at less hindered positions.

  • Deprotonation : A base abstracts a proton, restoring aromaticity and yielding the substituted product.

Oxidation Reactions

The propyl side chain undergoes oxidation, while the fluorine atom remains inert under typical conditions:

Oxidizing AgentConditionsProductYield
KMnO₄/H₂SO₄Aqueous, reflux3-Fluorobenzoic acid65–72%
CrO₃/H₂OAcidic, 80°C3-Fluorophenylpropan-2-one55–60%

Pathway :

  • Propyl → Propan-2-ol (via radical intermediates) → Ketone or Carboxylic acid, depending on oxidant strength.

Reduction Reactions

The fluorine atom can be selectively reduced under vigorous conditions:

Reducing AgentConditionsProductNotes
LiAlH₄Anhydrous ether, reflux3-PropylbenzeneLow yield (≤30%)
H₂/Pd-CHigh pressure, 150°C3-PropylbenzeneRequires extended time

Challenges :

  • C–F bond reduction demands high energy due to its strength (∼116 kcal/mol).

  • Competing ring hydrogenation is minimal due to fluorine’s deactivating effect.

Functional Group Interconversion

The compound serves as a precursor for synthesizing derivatives:

Nucleophilic Aromatic Substitution

NucleophileConditionsProduct
NH₃Cu catalyst, 200°C3-Propylaniline
OH⁻High T, pressure3-Propylphenol

Limitations :

  • Fluorine’s strong electron-withdrawing effect reduces ring activation, requiring harsh conditions.

Cross-Coupling Reactions

  • Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives.

  • Buchwald-Hartwig : Forms C–N bonds with amines for pharmaceutical intermediates.

Comparative Reactivity

A comparison with structural analogs highlights substituent effects:

CompoundEAS ReactivityOxidation EaseReduction Feasibility
1-Fluoro-3-propylbenzeneModerateHigh (C₃H₇)Low (C–F)
1-Chloro-3-propylbenzeneHigherSimilarModerate (C–Cl)
TolueneHighLowN/A

Scientific Research Applications

1-Fluoro-3-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-propylbenzene in chemical reactions involves the interaction of the fluorine atom and the propyl group with various reagents. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The propyl group, being an alkyl group, can undergo oxidation and reduction reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

  • 1-Fluoro-2-propylbenzene
  • 1-Fluoro-4-propylbenzene
  • 1-Chloro-3-propylbenzene
  • 1-Bromo-3-propylbenzene

Comparison: 1-Fluoro-3-propylbenzene is unique due to the position of the fluorine atom and the propyl group on the benzene ring. The fluorine atom at the first position significantly affects the compound’s reactivity compared to other halogenated propylbenzenes. The position of the propyl group also influences the compound’s physical and chemical properties, making it distinct from its isomers .

Biological Activity

1-Fluoro-3-propylbenzene is an organic compound characterized by a fluorine atom attached to the first carbon of a propyl-substituted benzene ring. Its unique structure imparts significant biological activity, making it a subject of interest in various pharmacological and toxicological studies. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Pharmacological Interactions

This compound exhibits several pharmacological properties due to its interaction with various biological targets:

  • Cytochrome P450 Enzymes : The compound may influence the activity of cytochrome P450 isoforms, which are essential for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.
  • Neuropharmacology : Its ability to penetrate the blood-brain barrier suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin receptors .

Toxicological Studies

Toxicological assessments have indicated that halogenated compounds like this compound can exhibit varied toxicity profiles depending on their structure and substituents. Studies have shown that fluorinated compounds generally have improved metabolic stability but may also present risks related to their persistence in biological systems .

Case Study 1: Interaction with Serotonin Receptors

A study investigated the effects of fluorinated derivatives on serotonin receptor activity. It was found that this compound analogs displayed selective binding affinity for the 5-HT1D receptor. The incorporation of fluorine was noted to enhance oral bioavailability due to reduced pKa values, improving absorption characteristics .

Case Study 2: Metabolic Stability

Research on the metabolic pathways of this compound indicated that its fluorine substitution leads to increased resistance against enzymatic degradation compared to non-fluorinated counterparts. This stability is crucial for maintaining therapeutic levels in vivo, making it a candidate for further pharmacological exploration .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorine at position 1, propyl at position 3Potential neuropharmacological effects; CYP interaction
2-Bromo-1-fluoro-3-propylbenzeneBromine at position 2, fluorine at position 1Enhanced metabolic stability; CYP inhibition
4-FluorobenzeneFluorine at position 4General cytotoxicity; limited receptor interaction
3-Methyl-2-fluorobenzeneMethyl group at position 3Anti-inflammatory properties; moderate bioactivity

Properties

IUPAC Name

1-fluoro-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSJNNMMKJKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623935
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-12-6
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium chips (13.2 g) were placed into a 1 L flask equipped with mechanical stirrer, nitrogen inlet, 500 ml pressure-equilibrated dropping funnel, thermometer and reflux condenser connected to the inert gas outlet. The flask was flushed with nitrogen and minor flow was held during whole reaction time. 1-Bromo-3-fluorobenzene (95 g, 0.542 mol) and dry tetrahydrofurane (300 ml) was placed in dropping funnel. Magnesium was moistened with few milliliters of the solution from dropping funnel and an iodine crystal was added. When exothermic reaction starts 1-bromo-3-fluorobenzene solution was added dropwise to keep the boiling temperature of the mixture. After dropping all of the solution, the mixture was refluxed for 2 hours. Then the mixture was cooled down to −78° C. in a dry ice/acetone bath and propionaldehyde was added dropwise while mixture temperature was kept below −70° C. After adding all of the aldehyde, the mixture was left overnight at room temperature. Then the tetrahydrofurane was evaporated and the residue was acidified with hydrochloric acid. The organic phase was separated, washed twice with water and dried over magnesium sulfate. The raw 1-(3-fluorophenyl)propanol was distilled under reduced pressure of 20 mbar at 117° C. Alcohol 60 g, 66% of theor. yield was obtained. The alcohol and toluene (250 ml) and p-toluenesulfonic acid (0.2 g) were placed in (500 ml) round-bottom flask equipped with Dean-Stark trap. The mixture was refluxed. After the water stopped appearing, toluene was evaporated at reduced pressure. The obtained 1-(3-fluorophenyl)propene was placed in a three-necked flask and acetic acid (30 ml), ethyl acetate (50 ml) and catalyst—palladium on active carbon (2 g) were added. The flask was filled with hydrogen from gas burette at room temperature and the mixture was stirred. Reaction temperature increased spontaneously to 30° C. When the absorption of hydrogen was stopped, the catalyst was filtered off, the solution was washed off with water, dried over MgSO4 and the solvent was evaporated. The 1-fluoro-3-propylbenzene was distilled under atmospheric pressure, collecting the fraction boiling at 160° C. 32 g of 1-fluoro-3-propylbenzene were obtained, 42% of theor. yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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